molecular formula C11H18O4 B13299223 3-Methyl-non-2-enedioic acid dimethyl ester, E

3-Methyl-non-2-enedioic acid dimethyl ester, E

Cat. No.: B13299223
M. Wt: 214.26 g/mol
InChI Key: AYRXFAMQOIQKRZ-SOFGYWHQSA-N
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Description

1,9-dimethyl (2E)-non-2-enedioate is an organic compound with the molecular formula C11H18O4 It is a diester derivative of non-2-enedioic acid, characterized by the presence of two methyl ester groups at the 1 and 9 positions of the non-2-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dimethyl (2E)-non-2-enedioate typically involves the esterification of non-2-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Non-2-enedioic acid+2CH3OHH2SO41,9-dimethyl (2E)-non-2-enedioate+2H2O\text{Non-2-enedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,9-dimethyl (2E)-non-2-enedioate} + 2 \text{H}_2\text{O} Non-2-enedioic acid+2CH3​OHH2​SO4​​1,9-dimethyl (2E)-non-2-enedioate+2H2​O

Industrial Production Methods

In an industrial setting, the production of 1,9-dimethyl (2E)-non-2-enedioate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

1,9-dimethyl (2E)-non-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols, to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or hydrogen sulfide (H2S) in the presence of a base.

Major Products Formed

    Oxidation: Non-2-enedioic acid derivatives.

    Reduction: Non-2-enediol derivatives.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

1,9-dimethyl (2E)-non-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used as an intermediate in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,9-dimethyl (2E)-non-2-enedioate in biological systems involves its hydrolysis by esterases to release non-2-enedioic acid and methanol. The non-2-enedioic acid can then participate in various metabolic pathways, while methanol is further metabolized to formaldehyde and formic acid. The molecular targets and pathways involved in these processes include esterases and the enzymes of the methanol oxidation pathway.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Nonanedioate: Similar in structure but lacks the double bond present in 1,9-dimethyl (2E)-non-2-enedioate.

    Dimethyl Maleate: Contains a similar ester functionality but has a different carbon backbone.

    Dimethyl Fumarate: An isomer of dimethyl maleate with a trans configuration.

Uniqueness

1,9-dimethyl (2E)-non-2-enedioate is unique due to its specific placement of ester groups and the presence of a double bond in the carbon chain

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dimethyl (E)-non-2-enedioate

InChI

InChI=1S/C11H18O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h6,8H,3-5,7,9H2,1-2H3/b8-6+

InChI Key

AYRXFAMQOIQKRZ-SOFGYWHQSA-N

Isomeric SMILES

COC(=O)CCCCC/C=C/C(=O)OC

Canonical SMILES

COC(=O)CCCCCC=CC(=O)OC

Origin of Product

United States

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